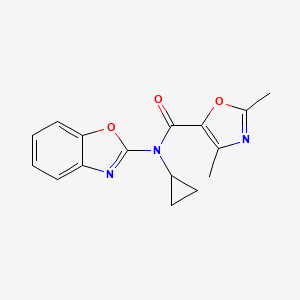
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide, also known as BCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide is not fully understood. However, it has been suggested that N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide may exert its biological effects through the inhibition of specific enzymes or receptors.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide exhibits anti-inflammatory and anti-cancer properties. N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide in lab experiments is its high purity and stability. However, one limitation is the limited availability of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide, which may make it difficult to obtain in large quantities for certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide. One direction is the development of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide-based drugs for the treatment of cancer and inflammation. Another direction is the investigation of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide as a potential herbicide and fungicide for agricultural applications. Additionally, the use of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide in the development of organic electronic devices may be an area of future research.
Méthodes De Synthèse
The synthesis of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide involves the reaction of 2-amino-5-methylbenzoxazole with cyclopropylmethyl ketone, followed by the reaction of the resulting intermediate with 2,4-dimethyl-3-oxopentanoic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. In medicinal chemistry, N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been investigated as a potential drug candidate for the treatment of cancer and inflammation. In agricultural chemistry, N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been studied as a potential herbicide and fungicide. In materials science, N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been investigated for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-14(21-10(2)17-9)15(20)19(11-7-8-11)16-18-12-5-3-4-6-13(12)22-16/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHMVAOLLIJWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N(C2CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)
![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)

![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)

![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)

![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)

![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
